molecular formula C15H13N3O4S B1666957 BI-6015 CAS No. 93987-29-2

BI-6015

Katalognummer: B1666957
CAS-Nummer: 93987-29-2
Molekulargewicht: 331.3 g/mol
InChI-Schlüssel: ILVCPQPMRPHZSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BI6015 ist eine chemische Verbindung, die für ihre Rolle als Antagonist des Hepatozyten-Kernfaktors 4 alpha bekannt ist.

Herstellungsmethoden

Die Synthese von BI6015 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Benzimidazolderivat ist. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

    Bildung des Benzimidazolkerns: Dies beinhaltet die Kondensation von o-Phenylendiamin mit einem Carbonsäurederivat unter sauren Bedingungen.

    Einführung der Nitrogruppe: Die Nitrogruppe wird durch Nitrierung unter Verwendung eines Gemisches aus konzentrierter Schwefelsäure und Salpetersäure eingeführt.

Wissenschaftliche Forschungsanwendungen

Applications in Diabetes Research

The modulation of insulin expression makes BI 6015 a valuable tool for diabetes research. Its antagonistic effect on HNF4α provides insights into the mechanisms underlying insulin regulation and diabetes pathogenesis.

  • Case Study:
    • A study utilized BI 6015 to explore its effects on glucose metabolism in T6PNE cells, revealing that it significantly inhibited insulin gene expression and altered fatty acid oxidation profiles by reducing longer-chain acylcarnitines while increasing acetylcarnitine levels .

Cancer Research Applications

BI 6015's cytotoxic properties have been investigated in the context of various cancers, particularly hepatocellular carcinoma. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.

  • Data Table: Cytotoxicity of BI 6015 in Cancer Cell Lines
Cell LineConcentration (µM)Treatment Duration (h)Observed Effect
Hep3B1.25 - 2024 - 72Marked toxicity
Primary Hepatocytes1.25 - 2024 - 72Minimal toxicity
MIN61.25 - 2024 - 72Inhibition of HNF4α expression
  • Research Insights:
    • In vivo studies indicated that administration of BI 6015 led to significant reductions in tumor growth and induced apoptosis in HCC models when dosed at 10-30 mg/kg .

Implications for Drug Development

The unique mechanism of action of BI 6015 positions it as a candidate for developing novel therapeutic strategies targeting metabolic disorders and cancers associated with HNF4α dysregulation.

  • Future Directions:
    • Ongoing research aims to refine BI 6015 derivatives that may enhance selectivity and efficacy against specific cancer types or metabolic conditions .

Biochemische Analyse

Biochemical Properties

BI-6015 interacts with HNF4α, a transcription factor that regulates gene expression . By antagonizing HNF4α, this compound inhibits the expression of HNF4α target genes . This interaction affects various biochemical reactions, particularly those related to glucose and lipid homeostasis .

Cellular Effects

This compound has been shown to have cytotoxic effects on human hepatocellular carcinoma cells . It reduces endogenous insulin gene expression in T6PNE cells . In mice, this compound induces hepatic steatosis, a condition characterized by fat accumulation in liver cells .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on HNF4α . It binds to HNF4α, inhibiting its ability to regulate the expression of target genes . This results in changes in gene expression, enzyme activity, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . It has been shown to induce hepatic steatosis in mice and reduce insulin gene expression in T6PNE cells

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . At concentrations up to 20 μM, this compound has been shown to reduce endogenous insulin gene expression in T6PNE cells . In mice, injection of 10 and 30 mg/kg this compound resulted in hepatic steatosis .

Metabolic Pathways

As an antagonist of HNF4α, this compound likely impacts pathways regulated by HNF4α, which include those involved in glucose and lipid homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its role as an HNF4α antagonist, it is likely that this compound interacts with cellular transport mechanisms that involve HNF4α .

Subcellular Localization

As an antagonist of HNF4α, a nuclear receptor, this compound likely localizes to the nucleus where it interacts with HNF4α

Vorbereitungsmethoden

The synthesis of BI6015 involves several steps, starting with the preparation of the core structure, which is a benzimidazole derivative. The synthetic route typically includes the following steps:

    Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.

Analyse Chemischer Reaktionen

BI6015 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören starke Säuren und Basen, Metallkatalysatoren und organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

BI6015 ist einzigartig in seiner hohen Affinität für den Hepatozyten-Kernfaktor 4 alpha und seiner Fähigkeit, seine Aktivität selektiv zu hemmen. Zu den ähnlichen Verbindungen gehören:

BI6015 zeichnet sich durch seine potente Hemmwirkung und seine Anwendungen in der Krebs- und Diabetesforschung aus.

Biologische Aktivität

BI 6015 is a chemical compound identified as a hepatocyte nuclear factor 4α (HNF4α) antagonist . This compound has gained attention for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. The biological activity of BI 6015 is characterized by its ability to modulate gene expression regulated by HNF4α, impacting metabolic processes and cellular functions.

HNF4α is a nuclear receptor that plays a crucial role in the regulation of gene expression in various tissues, including the liver, pancreas, and intestines. By antagonizing HNF4α, BI 6015 can repress the expression of target genes associated with insulin production and glucose metabolism.

Key Findings:

  • Inhibition of Insulin Expression : In T6PNE cells (a murine insulinoma cell line), BI 6015 reduced endogenous insulin levels by approximately 50-fold . This indicates a significant suppression of insulin gene transcription mediated through HNF4α antagonism .
  • Cytotoxic Effects : BI 6015 exhibits cytotoxic activity against several tumor cell lines, including human hepatocellular carcinoma (Hep3B). In vitro studies demonstrated that BI 6015 induced apoptosis in these cells, suggesting its potential as an anti-cancer agent .
  • Alterations in Fatty Acid Metabolism : In T6PNE cells, treatment with BI 6015 led to decreased levels of longer-chain acylcarnitines while increasing acetylcarnitine, indicating enhanced fatty acid oxidation .

Table 1: Biological Effects of BI 6015

Biological Activity Observation Cell Line/Model
Insulin ExpressionReduced by 50-foldT6PNE
CytotoxicityInduced apoptosisHep3B
Fatty Acid OxidationIncreased acetylcarnitine; decreased C18T6PNE
HNF4α Protein LevelsInduced loss in liver (30 mg/kg)Mouse Model
Fat AccumulationCaused steatosis and vesicular changesMouse Model

Case Studies and Research Findings

  • High-Throughput Screening : A study identified BI 6015 through a high-throughput screening process aimed at discovering novel regulators of the insulin promoter. The compound was shown to effectively repress insulin expression and modulate metabolic processes influenced by HNF4α .
  • In Vivo Studies : In murine models, administration of BI 6015 resulted in significant changes in liver histology, including fat accumulation and steatosis. These findings highlight the compound's impact on hepatic metabolism and suggest potential implications for metabolic disorders .
  • Gene Expression Profiling : Global gene expression profiling conducted on T6PNE cells treated with BI 6015 revealed a substantial overlap with genes affected by genetic deletion of HNF4α. This correlation supports the hypothesis that BI 6015 functions as a pharmacologic antagonist of HNF4α .

Eigenschaften

IUPAC Name

2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVCPQPMRPHZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010191
Record name 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93987-29-2
Record name 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI 6015
Reactant of Route 2
Reactant of Route 2
BI 6015
Reactant of Route 3
BI 6015
Reactant of Route 4
BI 6015
Reactant of Route 5
BI 6015
Reactant of Route 6
BI 6015

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.